ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1022894 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a complex molecule that likely interacts with multiple targetsBased on its structural components, it may interact with gaba receptors , as piperazine derivatives are known to act as GABA receptor agonists .
Mode of Action
If we consider the potential interaction with gaba receptors, the compound may bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , and indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is possible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Biological Activity
Ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (CAS No. 1040656-58-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN4O3S, with a molecular weight of approximately 422.9 g/mol. The structure features a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
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Anticancer Activity :
- Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells. For instance, compounds similar to ethyl 4-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .
- Antimicrobial Properties :
- Anticonvulsant Effects :
Case Studies
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Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of various thiazole derivatives on HepG2 liver carcinoma cells, revealing that compounds with similar structural motifs exhibited significant antiproliferative activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- In Vivo Studies :
- SAR Analysis :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-2-26-18(25)23-8-6-22(7-9-23)16(24)11-15-12-27-17(21-15)20-14-5-3-4-13(19)10-14/h3-5,10,12H,2,6-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORGAYSAPVRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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